Product packaging for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL(Cat. No.:)

2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL

Cat. No.: B8032921
M. Wt: 207.15 g/mol
InChI Key: RHQFJIYRNITNAJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly powerful modulator, known to enhance metabolic stability, increase lipophilicity, and influence the acidity or basicity of nearby functional groups. researchgate.netbohrium.com When this group is attached to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting fluorinated pyridine exhibits a unique combination of properties.

Pyridine derivatives are integral to a vast number of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a handle for modifying the molecule's solubility and binding characteristics. The addition of a trifluoromethyl group, a strong electron-withdrawing substituent, further enhances the potential for specific interactions with biological targets. researchgate.net Research has shown that trifluoromethylpyridines are key structural motifs in numerous active ingredients, with applications ranging from crop protection to pharmaceuticals. nih.gov The synthesis of these compounds is an active area of research, with various methods being developed to introduce the trifluoromethyl group onto the pyridine ring. researchgate.net

Overview of the Pyridinol Substructure within Advanced Heterocyclic Chemistry

The pyridinol (or hydroxypyridine) substructure is another critical component of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with biological macromolecules. The position of the hydroxyl group on the pyridine ring is crucial in determining its chemical behavior. In the case of pyridin-3-ols, the hydroxyl group is at the 3-position, which can lead to interesting reactivity and biological activity.

The synthesis of substituted pyridin-3-ols is an area of ongoing research, with methods often involving the cyclization of acyclic precursors or the modification of existing pyridine rings. google.comchemicalbook.com These compounds and their derivatives have been investigated for a range of biological activities.

Current Research Landscape and Emerging Trends for this compound and its Analogues

While specific research literature on this compound is not extensively available, the research landscape for its analogues provides valuable insights into its potential. The combination of a trifluoromethyl group and a hydroxyl group on a pyridine ring is found in several compounds of interest. For instance, 5-(trifluoromethyl)pyridin-3-ol (B67777) is a known compound, and its properties are an area of study. uni.lu

Emerging trends in this area focus on the development of novel synthetic routes to access highly functionalized pyridines and the evaluation of their biological activities. The exploration of 2-alkoxy-5-(trifluoromethyl)pyridine derivatives is also a relevant area, with research into their preparation and subsequent reactions. The presence of the ethoxy group in the target molecule adds another layer of complexity and potential for modulation of its properties.

The biological evaluation of polysubstituted pyrimidine (B1678525) derivatives containing a trifluoromethyl group has shown promising antiproliferative activities. bohrium.com This suggests that similar pyridine-based compounds, such as this compound, could also exhibit interesting biological profiles.

Rationale for Comprehensive Investigation of the Compound’s Synthetic and Mechanistic Aspects

The unique combination of a trifluoromethyl group, an ethoxy group, and a hydroxyl group on a pyridine scaffold provides a strong rationale for a comprehensive investigation of this compound. The interplay between these functional groups is likely to result in novel chemical reactivity and potentially useful biological properties.

A thorough study of its synthetic pathways would not only provide access to this specific molecule but could also lead to the development of new methodologies for the synthesis of other highly substituted pyridines. Understanding the mechanistic aspects of its formation and reactions would provide fundamental insights into the chemistry of fluorinated heterocyclic compounds. Given the established importance of fluorinated pyridines and pyridinols in medicinal and materials chemistry, a detailed investigation into this compound is a logical and promising direction for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3NO2 B8032921 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQFJIYRNITNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 Ethoxy 5 Trifluoromethyl Pyridin 3 Ol and Its Precursors

Retrosynthetic Disconnection Strategies for the 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL Scaffold

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The ethoxy group can be disconnected via a Williamson ether synthesis, revealing 2-chloro-5-(trifluoromethyl)pyridin-3-ol (B1425578) as a key intermediate. This precursor, in turn, can be envisioned to arise from a 3-amino-2-chloro-5-(trifluoromethyl)pyridine through a diazotization reaction. The amino group can be introduced by the amination of a di-halogenated precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). This latter compound is a crucial building block, the synthesis of which has been extensively studied.

An alternative disconnection could involve the direct nucleophilic aromatic substitution (SNAr) of the 2-chloro and 3-chloro positions of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethoxide and hydroxide (B78521), respectively. However, achieving regioselectivity in such a one-pot reaction would be challenging. Therefore, a stepwise approach is generally preferred.

Development of Advanced Synthetic Routes to Trifluoromethyl-Substituted Pyridines

The synthesis of trifluoromethyl-substituted pyridines is a field of intense research, driven by the unique properties that the trifluoromethyl group imparts to bioactive molecules. nih.gov

Transformations from Pre-functionalized Pyridine (B92270) Derivatives

A common and effective strategy for the synthesis of complex pyridines is to start with a simpler, pre-functionalized pyridine ring and introduce the desired substituents in a controlled manner.

The introduction of halogen atoms onto the pyridine ring is a fundamental step in the synthesis of many pyridine-based compounds. For the synthesis of precursors to this compound, the chlorination of pyridine derivatives is of particular importance. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate, can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970). alfa-chemical.com

Starting MaterialReagents and ConditionsProductYieldReference
2-chloro-5-(trifluoromethyl)pyridineFerric chloride, Chlorine gas, 150-170 °C, 18 h2,3-dichloro-5-(trifluoromethyl)pyridine- alfa-chemical.com

Another important precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination. nih.gov

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient pyridine rings. The presence of electron-withdrawing groups, such as the trifluoromethyl group, facilitates these reactions. The chloro substituents on precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine can be selectively replaced by nucleophiles. For example, amination of 2,3,5-DCTF can lead to the formation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a vital precursor for introducing the 3-hydroxyl group.

Strategic Introduction of the Ethoxy Moiety via Etherification Reactions on Hydroxypyridines

The introduction of the ethoxy group onto the 3-position of the pyridine ring is typically achieved through an etherification reaction of a 3-hydroxypyridine (B118123) precursor. The Williamson ether synthesis is a widely used and effective method for this transformation. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.

A closely related transformation, the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) from 2-chloro-3-hydroxypyridine, has been reported, demonstrating the feasibility of this approach on a similar scaffold. researchgate.net

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-3-hydroxypyridine2-chloro-1,1,1-trifluoroethane, Potassium carbonate, DMF, reflux, 32 h2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine- researchgate.net

This example suggests that a similar reaction with an ethyl halide or other ethylating agent would be a viable route to introduce the ethoxy group onto 2-chloro-5-(trifluoromethyl)pyridin-3-ol.

Methodologies for Installing the Trifluoromethyl Group

Starting MaterialReagents and ConditionsProductYieldReference
2,3-dichloro-5-trichloromethylpyridineAnhydrous hydrogen fluoride (B91410), Mercuric oxide, -20 °C to 35 °C, 22 h2,3-dichloro-5-(trifluoromethyl)pyridine98% selectivity alfa-chemical.com
2,3-dichloro-5-trichloromethylpyridineCatalyst, Anhydrous hydrogen fluoride gas, 170 °C, 11 h2,3-dichloro-5-(trifluoromethyl)pyridine65% alfa-chemical.com

These methods provide efficient access to the key trifluoromethylated pyridine precursors required for the synthesis of this compound.

Direct Trifluoromethylation Approaches

Direct C-H trifluoromethylation of pyridine rings is a desirable synthetic strategy due to its atom economy. However, achieving regioselectivity, particularly at the 3-position of the pyridine ring, has been a significant hurdle. Recent advancements have demonstrated the possibility of 3-position-selective C(sp²)-H trifluoromethylation through nucleophilic activation of pyridine and quinoline (B57606) derivatives. beilstein-journals.org This method involves hydrosilylation followed by electrophilic trifluoromethylation of the resulting enamine intermediate. beilstein-journals.org While this approach has been successful for various pyridine derivatives, its direct application to substrates bearing an ethoxy and a hydroxyl group, such as in the synthesis of this compound, would require careful consideration of functional group compatibility.

Fluorination of Trichloromethyl Precursors

A more established and widely used method for introducing a trifluoromethyl group onto a pyridine ring is the chlorine/fluorine exchange reaction of a corresponding trichloromethyl-substituted pyridine. nih.gov This method is particularly common for the industrial production of various trifluoromethylpyridine derivatives. The process typically involves the synthesis of a trichloromethylpyridine precursor, often through exhaustive chlorination of a methylpyridine, followed by fluorination using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃). For instance, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be converted to 2-chloro-5-(trifluoromethyl)pyridine in high yield by treatment with anhydrous HF at elevated temperatures and pressures. nih.gov This approach is foundational for producing key intermediates for many agrochemicals. nih.gov

PrecursorReagentProductYieldReference
2-chloro-5-(trichloromethyl)pyridineAnhydrous HF2-chloro-5-(trifluoromethyl)pyridineHigh nih.gov
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HF2,3-dichloro-5-(trifluoromethyl)pyridineNot specified nih.gov

Cyclization Approaches for the De Novo Construction of the Pyridine Ring System

The de novo synthesis of the pyridine ring offers a powerful alternative to the functionalization of a pre-formed ring, allowing for the strategic placement of various substituents from the outset. Several methods have been developed for the construction of polysubstituted pyridines.

One notable approach involves the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, catalyzed by Pd(0). This method leads to the formation of 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which can then be oxidized and subsequently undergo elimination of p-toluenesulfinic acid to yield polysubstituted 3-hydroxypyridines. mdpi.com This strategy provides a route to diverse 3-hydroxypyridine derivatives. mdpi.com Another versatile method is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a single-step access to polysubstituted 3-hydroxypyridines. rsc.org

A patent describes the preparation of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) from 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrile, highlighting a cyclization strategy that incorporates key structural elements of the target molecule's precursors. nih.gov

ReactantsConditionsProductReference
N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acidsPd(0) catalyst, Oxidation, EliminationPolysubstituted 3-hydroxypyridines mdpi.com
5-Ethoxyoxazoles, DienophilesNd(OTf)₃Polysubstituted 3-hydroxypyridines rsc.org
5-Ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrileThionyl chloride2-chloro-4-(trifluoromethyl)pyridine nih.gov

Convergent and Divergent Synthetic Pathways to this compound Derivatives

Convergent and divergent synthetic strategies are powerful tools for generating libraries of related compounds from a common intermediate or building blocks.

A convergent synthesis approach involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For instance, a substituted pyridine core could be coupled with an ethoxy-containing fragment to construct derivatives of this compound. A study on the synthesis of vinyloxyimidazopyridine utilized a Cu(I)-catalyzed three-component coupling of 2-aminopyridine, 2-oxoaldehyde, and an alkyne, showcasing a convergent approach to complex heterocyclic systems. nih.gov

A divergent synthesis strategy begins with a common core structure that is then elaborated into a variety of derivatives. Starting from a central 5-(trifluoromethyl)pyridin-3-ol (B67777) core, various functional groups could be introduced at the 2-position and on the hydroxyl group. For example, a divergent route to 2-(trifluoromethyl)pyridine (B1195222) derivatives involved building the molecule from a 2-(trifluoromethyl)pyridine head group equipped with a terminal alkyne, which was then subjected to various coupling reactions to generate a diverse array of compounds. nih.gov This approach allows for rapid exploration of the structure-activity relationship (SAR) of a particular scaffold.

Catalytic Methods in the Synthesis of this compound Analogues

Catalytic methods, particularly those involving transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is widely used for the synthesis of biaryl compounds and has been applied to the synthesis of 2-arylpyridines. researchgate.netrsc.orgchemicalbook.com The coupling of a suitably functionalized 2-halopyridine with an appropriate boronic acid or ester could be a key step in the synthesis of analogues of this compound. For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines. researchgate.netrsc.org

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another valuable tool for the synthesis of substituted pyridines. This reaction has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from a 5-chloro-3-trifluoromethylpyrazole-4-carbaldehyde and various terminal alkynes. nih.govrsc.org This methodology could be adapted to introduce alkynyl substituents onto a pyridine ring, which can then be further functionalized.

ReactionCatalyst SystemSubstratesProduct TypeReference
Suzuki-MiyauraPd(dppf)Cl₂Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acids/esters2-Arylpyridines researchgate.netrsc.org
SonogashiraPd(PPh₃)₂Cl₂/CuI5-Chloro-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal alkynes5-Alkynyl-3-trifluoromethylpyrazole-4-carbaldehydes nih.govrsc.org

Rhodium-Catalyzed Annulation and Cyclization Reactions for Related Heterocycles

Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of various heterocyclic compounds through C-H activation and annulation strategies.

Rhodium(III)-catalyzed annulation of pyridin-2(1H)-ones with alkynes via double C-H activation provides a route to highly functionalized 4H-quinolizin-4-ones. nih.govnih.gov Furthermore, rhodium(III)-catalyzed synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes has been developed, proceeding through a redox-neutral sequence involving vinylic C-H rhodation. beilstein-journals.org These methods highlight the potential of rhodium catalysis for constructing complex pyridine-based architectures. While direct application to this compound is not reported, these strategies offer a foundation for developing new synthetic routes to related pyridin-3-ol derivatives. For instance, rhodium(III)-catalyzed C-H activation has been used to prepare pyridones from acrylamides and alkynes, demonstrating the versatility of this approach in heterocycle synthesis. nih.govrsc.org

Other Transition Metal-Mediated Transformations

Beyond the more common synthetic routes, a variety of other transition metal-catalyzed reactions can be strategically employed for the synthesis of this compound and its precursors. These methods often provide alternative or more efficient pathways to key intermediates, such as functionalized and halogenated trifluoromethylpyridines.

A crucial and readily available precursor for the synthesis of the target molecule is 2,3-dichloro-5-(trifluoromethyl)pyridine. ccspublishing.org.cnresearchgate.netnih.govlongdom.org The synthesis of this intermediate is well-documented and can be achieved through various methods, including the chlorination of 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of a catalyst like antimony trichloride, followed by fluorination. researchgate.netlongdom.org Another route involves the vapor-phase chlorination of 3-picoline, which can ultimately yield 2,3-dichloro-5-(trifluoromethyl)pyridine among other products. ccspublishing.org.cn

With 2,3-dichloro-5-(trifluoromethyl)pyridine in hand, transition metal-catalyzed cross-coupling reactions are a powerful tool for the selective introduction of the required ethoxy and hydroxyl groups. Both palladium- and copper-based catalytic systems have been shown to be effective in C-O bond formation on dihalopyridine systems. ccspublishing.org.cnnih.govthermofishersci.inrsc.orgrsc.org

The regioselectivity of these coupling reactions is a critical consideration and is highly dependent on the nature of the transition metal catalyst, the choice of ligands, and the electronic properties of the pyridine substrate. nih.govresearchgate.netnih.gov For instance, in the palladium-catalyzed cross-coupling of 2,4-dichloropyridines, the use of sterically bulky N-heterocyclic carbene (NHC) ligands can favor substitution at the C4 position, while ligand-free conditions have been shown to promote C5-selectivity in 2,5-dichloropyridines. nih.govresearchgate.net This suggests that the electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring in 2,3-dichloro-5-(trifluoromethyl)pyridine will play a significant role in directing the regioselectivity of the C-O coupling reactions.

One plausible strategy involves a sequential transition metal-catalyzed alkoxylation and hydroxylation. A patent describes a process where 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) is reacted with a sodium alkoxide in a nucleophilic aromatic substitution to yield a 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine, indicating a higher reactivity of the C2-chloro position. nih.gov While this specific example involves a different isomer, the principle of selective substitution on a dihalotrifluoromethylpyridine is demonstrated.

A hypothetical transition metal-mediated route to this compound could, therefore, involve the following steps:

Selective Ethoxylation: A palladium- or copper-catalyzed reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium ethoxide. The choice of catalyst and ligands would be crucial to favor substitution at the C2 position.

Hydroxylation: The resulting 2-ethoxy-3-chloro-5-(trifluoromethyl)pyridine could then undergo a second transition metal-catalyzed C-O coupling reaction, this time with a hydroxide source, to introduce the hydroxyl group at the C3 position. Palladium-catalyzed hydroxylation of aryl halides is a known transformation. rsc.org

The following table outlines potential transition metal-mediated reactions for the synthesis of precursors to this compound.

PrecursorReagents and ConditionsProductCatalyst SystemReference
2-Chloro-5-(chloromethyl)pyridine1. Cl2, SbCl32. HF2,3-Dichloro-5-(trifluoromethyl)pyridine- researchgate.netlongdom.org
3-PicolineVapor-phase chlorination and fluorination2,3-Dichloro-5-(trifluoromethyl)pyridineIron fluoride ccspublishing.org.cn
2,4-DichloropyridinesArylboronic acids, BaseC4-aryl-2-chloropyridinesPd/IPr nih.govresearchgate.net
2,6-DichloropyridineImidazole, Cs2CO32,6-DiimidazolylpyridineDimeric Cu(II) complex ccspublishing.org.cn
Aryl HalidesAlcohols/Water, BaseAryl ethers/phenolsPalladium complexes rsc.org
Aryl HalidesAmines/Amides, BaseAryl amines/amidesCopper(I) complexes rsc.org

Further research into the specific application of these transition metal-catalyzed methods on the 2,3-dichloro-5-(trifluoromethyl)pyridine scaffold is necessary to optimize the synthesis of this compound. The development of such methods would provide a valuable addition to the synthetic chemist's toolbox for accessing this and related highly functionalized pyridine derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Trifluoromethyl Pyridin 3 Ol

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom and its Influence on Electrophilic Sites

The pyridine nitrogen atom in 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL possesses lone pair electrons, making it a basic and nucleophilic center. However, its reactivity is significantly modulated by the attached substituents. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the C5 position substantially reduces the electron density throughout the pyridine ring, including at the nitrogen atom. This inductive effect diminishes the basicity and nucleophilicity of the nitrogen.

Conversely, the ethoxy (-OEt) group at C2 and the hydroxyl (-OH) group at C3 are electron-donating groups (EDGs) through resonance (+M effect), which would tend to increase the electron density of the ring and the nitrogen atom. Despite the presence of these EDGs, the powerful inductive pull of the -CF3 group is expected to be the dominant factor, resulting in a pyridine nitrogen that is considerably less basic than that of unsubstituted pyridine.

The primary reaction at the nitrogen atom is protonation in the presence of acids or coordination with Lewis acids. wikipedia.orgyoutube.com This interaction has a profound influence on the reactivity of the ring's electrophilic sites. Upon protonation or coordination, a positive charge is placed on the nitrogen, which further deactivates the entire pyridine ring towards electrophilic attack. wikipedia.orgyoutube.com This deactivation is a critical consideration for any electrophilic substitution reactions attempted on this molecule.

Table 3.1: Predicted Influence of Substituents on Pyridine Nitrogen Reactivity

Substituent Position Electronic Effect Influence on Nitrogen Basicity
Ethoxy (-OEt) 2 Electron-Donating (+M, -I) Increase
Hydroxyl (-OH) 3 Electron-Donating (+M, -I) Increase
Trifluoromethyl (-CF3) 5 Electron-Withdrawing (-I) Strong Decrease

Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. wikipedia.orgquora.com For this compound, the reactivity is further complicated by the mixture of activating and deactivating substituents.

The directing effects of the substituents are as follows:

Hydroxyl (-OH) and Ethoxy (-OEt) Groups: These are powerful activating, ortho-, para-directing groups. pitt.edu The -OH group at C3 directs electrophiles to the C2, C4, and C6 positions. The -OEt group at C2 directs towards C3 and C5. The combined activating effect of these two groups would strongly favor substitution at C4 and C6.

Trifluoromethyl (-CF3) Group: This is a strong deactivating, meta-directing group. pitt.eduwikipedia.org Located at C5, it directs incoming electrophiles to the C3 position.

Pyridine Nitrogen: As part of the aromatic system, the nitrogen atom itself is deactivating and directs incoming electrophiles to the meta position (C3 and C5). youtube.comquora.com Under acidic conditions required for many EAS reactions, the protonated nitrogen becomes even more strongly deactivating. wikipedia.org

Table 3.2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Position Influence of -OH (at C3) Influence of -OEt (at C2) Influence of -CF3 (at C5) Influence of Pyridine N Predicted Outcome
C4 ortho (Activating) para (Activating) ortho (Deactivating) para (Deactivating) Favored
C6 para (Activating) meta (Activating) para (Deactivating) ortho (Deactivating) Favored
C2 ortho (Activating) - meta (Deactivating) ortho (Deactivating) Disfavored (Substituted)
C3 - ortho (Activating) meta (Deactivating) meta (Deactivating) Disfavored (Substituted)

| C5 | meta (Activating) | meta (Activating) | - | meta (Deactivating) | Disfavored (Substituted) |

Nucleophilic Reactivity at Various Substituted Positions of the Pyridine Core

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of the potent electron-withdrawing -CF3 group at C5 significantly enhances the ring's electrophilicity, making it more susceptible to nucleophilic aromatic substitution (SNAr). This effect would be most pronounced at the adjacent C4 and C6 positions.

Conversely, the electron-donating -OH and -OEt groups at C3 and C2, respectively, would decrease the ring's electrophilicity. However, the activating effect of a -CF3 group for SNAr is substantial. epfl.ch For an SNAr reaction to proceed, a suitable leaving group is typically required. In the parent molecule, none of the substituents (-H, -OH, -OEt, -CF3) are good leaving groups under standard SNAr conditions.

If the hydroxyl group were converted into a better leaving group, such as a triflate (-OTf), nucleophilic substitution at the C3 position could become feasible. More likely, nucleophilic attack would be favored at the C2, C4, or C6 positions if a leaving group were present at one of those sites. For instance, in related 2-halopyridines, the presence of a -CF3 group enhances the rate of nucleophilic substitution at the C2 position. epfl.chresearchgate.net

Transformations Involving the Trifluoromethyl Group: Stability and Reactivity Studies

The trifluoromethyl group (-CF3) is known for its high stability and is generally unreactive under many synthetic conditions. rsc.org This stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals.

However, under specific and often harsh conditions, the C-F bonds can be cleaved. Reactions of aromatic trifluoromethyl compounds with certain strong nucleophilic reagents can lead to transformations. acs.org For example, alcoholysis of trifluoromethyl groups attached to a pyridine ring has been reported. acs.org The high electron-withdrawing nature of the -CF3 group can also trigger intramolecular nucleophilic aromatic substitution reactions if a suitable nucleophile is present elsewhere in the molecule.

In the context of this compound, the -CF3 group is expected to be highly stable under typical synthetic transformations involving the other functional groups. Its primary role is electronic, where it deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Reactions and Derivatizations at the Hydroxyl (-OL) and Ethoxy (-OEt) Functionalities

The hydroxyl and ethoxy groups are key sites for derivatization, allowing for the synthesis of a variety of analogs.

Hydroxyl Group (-OH) Derivatizations: The 3-hydroxyl group is a versatile functional handle. As a phenol-like hydroxyl group, it is weakly acidic and can be readily derivatized. Common reactions include:

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K2CO3, NaH) to form the corresponding ether.

O-Acylation: Esterification with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield esters.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters.

Conversion to a Triflate: Reaction with triflic anhydride (B1165640) provides a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The derivatization of 3-hydroxypyridines is a common strategy in medicinal chemistry. acs.org

Ethoxy Group (-OEt) Derivatizations: The 2-ethoxy group is an ether and is generally much less reactive than the hydroxyl group. The most significant reaction involving this group is ether cleavage. This typically requires treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.comlibretexts.org Given the two different carbon atoms attached to the ether oxygen (an sp2-hybridized pyridine carbon and an sp3-hybridized ethyl carbon), the cleavage mechanism would be selective. The nucleophilic attack would occur at the less sterically hindered ethyl group (an SN2 mechanism), leading to the formation of 2-hydroxy-5-(trifluoromethyl)pyridin-3-ol and ethyl halide. libretexts.orgyoutube.com Cleavage of the aryl-oxygen bond is much more difficult. libretexts.org

Table 3.5: Potential Derivatization Reactions

Functional Group Reagent(s) Product Type
3-Hydroxyl Alkyl halide, base Ether
3-Hydroxyl Acyl chloride, base Ester
3-Hydroxyl Triflic anhydride, base Triflate

Mechanistic Elucidation of Key Synthetic and Transformation Reactions

While specific mechanistic studies for this compound are not available, the mechanisms of its potential reactions can be understood by analogy to well-established principles for related compounds.

Understanding Reaction Intermediates and Transition States

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds through a positively charged intermediate known as a sigma complex or Wheland intermediate. nih.gov The stability of this intermediate determines the reaction rate and regioselectivity. For attack at the C4 position, the positive charge can be delocalized onto the oxygen atoms of the -OH and -OEt groups through resonance, which provides significant stabilization. Conversely, attack at the C3 or C5 positions would not allow for this direct resonance stabilization by both groups and would be further destabilized by the inductive effect of the -CF3 group. The transition state leading to the C4-substituted product would therefore be of lower energy.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the ring to form a negatively charged intermediate called a Meisenheimer complex. researchgate.net The negative charge in this intermediate is stabilized by electron-withdrawing groups. The -CF3 group at C5 would effectively stabilize the negative charge of a Meisenheimer complex formed by nucleophilic attack at C2, C4, or C6. The transition state for the formation of this intermediate would be stabilized by the electron-withdrawing nature of the substituents, lowering the activation energy for the reaction.

Ether Cleavage: The acid-catalyzed cleavage of the 2-ethoxy group would likely follow an SN2 pathway. wikipedia.org The first step is the protonation of the ether oxygen to form a good leaving group (ethanol). chemistrysteps.com The halide ion (Br- or I-) then acts as a nucleophile, attacking the less sterically hindered ethyl group in a concerted step, leading to the cleavage of the C-O bond and inversion of stereochemistry at the ethyl carbon (though not relevant for an ethyl group). libretexts.org The transition state involves the simultaneous formation of the new carbon-halogen bond and the breaking of the carbon-oxygen bond.

Kinetic Studies and Reaction Rate Determination

While research has been conducted on structurally related compounds, the direct kinetic data for this compound remains largely unexplored in the current body of scientific publications. For instance, studies on molecules sharing the trifluoromethylpyridine core have provided insights into their general reactivity, but these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the ethoxy and hydroxyl substituents.

The scientific community has yet to publish detailed research that would allow for the construction of comprehensive data tables outlining the reaction kinetics of this compound under various conditions. Such studies would typically involve determining reaction orders, rate constants, activation energies, and the influence of catalysts or inhibitors on the reaction rates.

Future research endeavors are necessary to elucidate the kinetic parameters associated with the reactions of this compound. These investigations would be invaluable for predicting its behavior in different chemical environments and for the rational design of synthetic pathways involving this compound. Without such dedicated studies, a complete and authoritative discussion on its kinetic profile and reaction rate determination is not possible at this time.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Trifluoromethyl Pyridin 3 Ol Analogues

Design and Synthesis of Novel Pyridine (B92270) Derivatives based on the 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL Core

The core structure of this compound presents multiple avenues for chemical modification to explore and optimize biological activity. These include alterations to the ethoxy group, the trifluoromethyl substituent, the hydroxyl function, and the pyridine ring itself.

Systematic Modifications of the Ethoxy Substituent

The ethoxy group at the 2-position of the pyridine ring is a key site for modification to influence the molecule's potency, selectivity, and pharmacokinetic profile. Varying the nature of this alkoxy group can modulate lipophilicity, steric bulk, and metabolic stability.

Research Findings: Systematic variations of the alkoxy substituent can be explored to probe the binding pocket of a target protein. Modifications can include:

Chain Length and Branching: Altering the chain length from ethoxy to methoxy (B1213986), propoxy, or butoxy, and introducing branching (e.g., isopropoxy, tert-butoxy) can fine-tune the lipophilicity and steric interactions of the molecule.

Unsaturation: The introduction of double or triple bonds (e.g., allyloxy, propargyloxy) can create more rigid structures and may introduce new interactions with the target.

Cyclic Systems: Incorporating cyclic systems (e.g., cyclohexyloxy) can further explore the steric requirements of the binding site.

Functionalization: The alkyl chain of the ethoxy group can be functionalized with polar groups (e.g., fluoroethoxy, methoxyethoxy) to enhance solubility or introduce new hydrogen bonding opportunities.

The synthesis of such 2-alkoxypyridine derivatives can be achieved through various methods, including the reaction of 2-chloropyridine (B119429) precursors with the corresponding sodium alkoxides. nih.gov

Illustrative Data Table of Ethoxy Substituent Modifications:

Substituent (R) Modification Type Potential Impact
MethoxyShorter Alkyl ChainAltered Lipophilicity
IsopropoxyBranched Alkyl ChainIncreased Steric Bulk
AllyloxyUnsaturated ChainConformational Rigidity
CyclohexyloxyCyclic SystemExploration of Steric Space
2-FluoroethoxyFunctionalized ChainModified H-bonding/Solubility

This table is illustrative and presents potential modifications based on general medicinal chemistry principles, as specific SAR data for 2-alkoxy-5-(trifluoromethyl)pyridin-3-ol analogues is not extensively available.

Structural Variations of the Trifluoromethyl Group and Fluorine Substitution Patterns

The trifluoromethyl (CF3) group significantly influences the electronic properties and metabolic stability of the parent compound. mdpi.com It is a strong electron-withdrawing group and is often used as a bioisostere for other chemical moieties. researchgate.netnih.govresearchgate.net

Research Findings:

Bioisosteric Replacements: The CF3 group can be replaced by other groups to modulate activity. Common bioisosteres include the nitro (NO2) group, which has been successfully replaced by a CF3 group in some instances to improve metabolic stability and potency. nih.govelsevierpure.com Other potential replacements include the pentafluorosulfanyl (SF5) group, which is larger and more electronegative, though SAR studies show that its effects can be unpredictable. nih.gov The difluoromethyl (CHF2) group is another viable alternative. rsc.org

Positional Isomers: Moving the trifluoromethyl group to other positions on the pyridine ring (e.g., position 4 or 6) would create positional isomers with potentially different biological activities due to altered electronic distribution and steric hindrance.

Fluorine Substitution: The introduction of additional fluorine atoms on the pyridine ring could further modulate the compound's properties. For example, a fluorine atom at the 4- or 6-position could enhance binding affinity or alter metabolic pathways.

The synthesis of trifluoromethylated pyridines can be challenging, but various methods have been developed for their site-selective introduction. uni-muenster.de

Exploration of Chemical Modifications at the Hydroxyl Position (e.g., Ether, Ester, Carbamate Formation)

The hydroxyl group at the 3-position is a prime site for derivatization to create prodrugs or to modify the compound's physicochemical properties, such as solubility and membrane permeability.

Research Findings:

Etherification: The hydroxyl group can be converted to an ether. This modification can alter the hydrogen-bonding capacity of the molecule and its lipophilicity. For instance, the synthesis of aliphatic and aromatic ether derivatives has been shown to modulate the biological activity of other heterocyclic compounds. nih.gov

Esterification: The formation of esters is a common strategy to create prodrugs, which can be hydrolyzed in vivo to release the active parent compound. The reaction is typically carried out using a carboxylic acid and an alcohol in the presence of an acid catalyst. byjus.com

Carbamate Formation: Carbamates, formed by reacting the hydroxyl group with an isocyanate or by a multi-step procedure involving chloroformates and amines, can also serve as prodrug moieties or introduce new interaction points with a biological target.

Illustrative Data Table of Hydroxyl Position Modifications:

Derivative Functional Group Potential Role
O-MethylEtherAltered H-bonding, lipophilicity
O-AcetylEsterProdrug, increased lipophilicity
O-PhenylcarbamoylCarbamateProdrug, new H-bonding sites

This table is illustrative and based on general chemical derivatization strategies.

Introduction of Diverse Functional Groups on the Pyridine Ring System

Introducing additional functional groups onto the pyridine ring can further explore the SAR of the this compound scaffold.

Research Findings: The pyridine ring can be functionalized at the C-4 and C-6 positions, which are electronically activated by the ring nitrogen and the existing substituents. Methods for the selective functionalization of pyridines are an active area of research. acs.orgacs.org Potential modifications include:

Halogenation: The introduction of chlorine or bromine atoms can provide additional points for interaction or for further synthetic elaboration.

Nitration: Nitration of pyridine-N-oxides often occurs at the 4-position. researchgate.net The nitro group can then be reduced to an amino group, which can be further derivatized.

Alkylation/Arylation: The introduction of small alkyl or aryl groups can probe steric and hydrophobic interactions.

Principles of Rational Design for Combinatorial Libraries of Analogues

The rational design of combinatorial libraries is a powerful strategy for efficiently exploring the chemical space around a lead compound like this compound. nih.govcapes.gov.br This approach aims to maximize the diversity and biological relevance of the synthesized analogues.

Key Principles:

Scaffold Hopping and Decoration: The core pyridine scaffold can be either maintained while "decorating" it with various functional groups at the identified modification sites (ethoxy, trifluoromethyl, hydroxyl, and ring positions), or the pyridine core itself could be replaced by other heterocycles in a "scaffold hopping" approach.

Building Block Selection: Building blocks for the combinatorial synthesis should be chosen to cover a wide range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity, electronic effects). rsc.org

Computational Methods: Computational tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking, can be used to prioritize the synthesis of compounds that are most likely to be active. nih.govtitech.ac.jp This "in silico" screening helps to focus synthetic efforts on the most promising candidates.

A typical combinatorial library design for this scaffold would involve a multi-component reaction or a series of parallel syntheses where different building blocks are introduced at the key positions of diversification.

Structure-Activity Relationships (SAR) in Related Biologically Active Pyridines and Trifluoromethylated Compounds

While specific SAR data for this compound is limited, valuable insights can be drawn from studies on structurally related compounds.

Research Findings:

Trifluoromethylated Pyridines: In a study of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists, the trifluoromethyl group was found to be crucial for activity through interactions with specific amino acid residues in the binding pocket. ingentaconnect.com This highlights the potential importance of the CF3 group in the target compound for molecular recognition.

Biologically Active Pyridines: Numerous pyridine derivatives have been developed as therapeutic agents, and their SAR often reveals the importance of the pyridine nitrogen as a hydrogen bond acceptor or a metal-coordinating atom. nih.govmdpi.comorientjchem.orgresearchgate.net The substitution pattern on the pyridine ring is critical for determining selectivity and potency. For example, in a series of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide derivatives, the substitution pattern was optimized to achieve high selectivity for the 5-HT2A receptor. nih.gov

Trifluoromethylated and Hydroxylated Compounds: In a series of hydroxy-trifluoromethylpyrazolines, SAR studies showed that small lipophilic substituents on the terminal benzene (B151609) rings improved the inhibitory activity against store-operated Ca2+ entry. nih.gov This suggests that the interplay between the hydroxyl and trifluoromethyl groups, along with other substituents, is key to biological activity.

Data Table of SAR in Related Pyridine Derivatives:

Compound Class Key Structural Features Observed SAR Reference
6-(Trifluoromethyl)pyridine DerivativesTrifluoromethyl group at C-6-CF3 group interacts with key residues (Leu324, Leu396, His479) and is important for potent RORγt inhibitory activity. ingentaconnect.com
3-(Pyridine-3-yl)-2-oxazolidinonesPyridine ring as a bioisostere for the B ring of linezolidReplacement of the B ring with pyridine and various substituents on the 5-amino side chain resulted in moderate to good antibacterial activity, particularly against S. aureus. nih.gov
2,5-DimethoxyphenylpiperidinesPhenylpiperidine core with methoxy and trifluoromethyl substituentsSAR studies led to the identification of potent and selective 5-HT2AR agonists. The trifluoromethyl analogue (2C-TFM) was a potent partial agonist. semanticscholar.orgacs.orgnih.gov

Influence of Fluorine on Molecular Interactions and Bioisosteric Replacements

The presence of a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring is a critical determinant of the molecule's properties. The high electronegativity of fluorine atoms significantly influences the electronic environment of the pyridine core, impacting its interactions with biological targets.

The trifluoromethyl group is a well-established bioisostere for other chemical moieties, a strategy frequently employed in drug discovery to enhance a compound's pharmacological profile. princeton.edu For instance, the -CF3 group can act as a bioisosteric replacement for a nitro group (-NO2), as demonstrated in studies on cannabinoid receptor 1 (CB1) allosteric modulators. acs.org In these cases, the trifluoromethyl analogues not only retained but often improved potency and metabolic stability compared to their nitro counterparts. acs.org This suggests that in analogues of this compound, the -CF3 group could be a strategic replacement for other electron-withdrawing groups to enhance target binding and pharmacokinetic properties.

Furthermore, the introduction of fluorine can lead to multipolar interactions with protein backbones, substantially contributing to the binding affinity of small molecule inhibitors. nih.gov The trifluoromethyl group, in particular, can engage in short-range interactions with backbone carbonyls, which can improve the activity of inhibitors by as much as five- to ten-fold. nih.gov This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com Computational algorithms have been developed to predict these favorable fluorine-backbone interactions, facilitating the rational design of more potent inhibitors. nih.gov

The replacement of hydrogen with fluorine is a common strategy to block metabolic hotspots, thereby increasing the half-life of a drug. mdpi.com The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com The electron-withdrawing effect of fluorine atoms also reduces the potential for oxidative metabolism. mdpi.com In the context of this compound analogues, strategic fluorination at other positions on the pyridine ring or the ethoxy group could be a viable derivatization strategy to improve metabolic stability.

Bioisosteric replacement is not limited to the trifluoromethyl group itself. For instance, a difluoromethyl group (-CF2H) has been successfully used as a bioisostere for a pyridine-N-oxide, leading to enhanced biological activity in quorum sensing inhibitors. rsc.org This indicates that modifications of the trifluoromethyl group in the parent compound could yield analogues with fine-tuned electronic and steric properties.

Below is a table summarizing potential bioisosteric replacements for the trifluoromethyl group and their observed effects in related systems.

Original GroupBioisosteric ReplacementPotential Effects on AnaloguesReference
Nitro (-NO2)Trifluoromethyl (-CF3)Improved potency and metabolic stability acs.org
Pyridine-N-oxideDifluoromethyl (-CF2H)Enhanced biological activity rsc.org
Methyl (-CH3)Trifluoromethyl (-CF3)Enhanced target binding affinity mdpi.com
Hydrogen (-H)Fluorine (-F)Increased metabolic stability mdpi.comcambridgemedchemconsulting.com

Impact of Pyridine Core Substitutions on Specific Biological Target Recognition (e.g., enzyme inhibition, receptor binding)

The pyridine core of this compound serves as a crucial scaffold for orienting substituents for optimal interaction with biological targets. Modifications to this core can significantly impact target recognition, including enzyme inhibition and receptor binding.

SAR studies on various pyridine-based compounds have demonstrated that the nature and position of substituents are critical for biological activity. For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine (B50134) ring led to a novel class of analogues with potent oral antimalarial activity. nih.gov However, other alterations to the pyridine core or substitutions at the 2-amino group resulted in a loss of activity, highlighting the specific structural requirements for target engagement. nih.gov

In the development of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a privileged core. nih.gov The substitution pattern on this core is instrumental in achieving high potency and selectivity. For example, the replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) significantly improved the potency of C-terminal Src kinase (CSK) inhibitors due to favorable hydrogen bonding interactions with hinge residues in the kinase domain. nih.gov This underscores the importance of the nitrogen atom's position within the heterocyclic core for specific interactions like hydrogen bonding.

For analogues of this compound, substitutions at positions other than 2, 3, and 5 could be explored. Introducing various functional groups at the 4- and 6-positions could modulate the electronic and steric properties of the molecule, potentially leading to enhanced or altered biological activity. The synthesis of related structures, such as 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine, provides a chemical handle for introducing a wide array of substituents at the 3-position via cross-coupling reactions. bldpharm.com

The impact of substituents on the pyridine ring has also been investigated in the context of serotonin (B10506) receptor agonists. In a series of 2,5-dimethoxyphenylpiperidines, the introduction of a trifluoromethyl group on the phenyl ring and its connection to a pyridine ring were key to achieving selectivity for the 5-HT2A receptor. acs.org This demonstrates how the interplay between a substituted pyridine and another aromatic ring can dictate receptor binding affinity and selectivity.

The following table outlines the impact of pyridine core substitutions on biological activity in representative studies.

Compound ClassPyridine Core Modification/SubstitutionImpact on Biological ActivityReference
Antimalarial 3,5-diaryl-2-aminopyridinesReplacement of pyridine with pyrazineIdentification of a new series with potent oral activity nih.gov
C-terminal Src kinase (CSK) inhibitorsReplacement of pyridazinone with pyrazolo[1,5-a]pyridineSignificant improvement in potency nih.gov
Serotonin receptor agonistsIntroduction of a trifluoromethyl-substituted phenyl group linked to a pyridineKey for 5-HT2A receptor selectivity acs.org
Anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-aminesSubstitution on the 7-(2-pyridylmethylamine) groupModest to good activity depending on substituent properties mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Trifluoromethyl Pyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For the ethoxy group, a triplet and a quartet would be expected for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, likely doublets or singlets depending on the coupling constants. The hydroxyl proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The trifluoromethyl group's carbon signal would be split into a quartet due to coupling with the three fluorine atoms. The ethoxy group would display two signals. The five carbons of the pyridine ring would also each produce a distinct signal. The chemical shifts of the ring carbons would be influenced by the substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a pyridine ring. spectrabase.com

To illustrate, a study on the related compound 2-methoxy-3-(trifluoromethyl) pyridine provides insight into the expected spectral features. researchgate.net For this molecule, the ¹H and ¹³C NMR chemical shifts were calculated and analyzed. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (ethoxy) 1.3 - 1.5 Triplet 6.0 - 8.0
CH₂ (ethoxy) 4.2 - 4.5 Quartet 6.0 - 8.0
Pyridine-H4 7.5 - 7.8 Singlet/Doublet N/A
Pyridine-H6 8.2 - 8.5 Singlet/Doublet N/A

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity (due to ¹⁹F coupling)
CH₃ (ethoxy) 14 - 16 Singlet
CH₂ (ethoxy) 62 - 65 Singlet
C2 (Pyridine) 155 - 160 Singlet
C3 (Pyridine) 140 - 145 Singlet
C4 (Pyridine) 125 - 130 Quartet
C5 (Pyridine) 120 - 125 Quartet
C6 (Pyridine) 145 - 150 Singlet

Table 3: Predicted ¹⁹F NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₈H₈F₃NO₂), HRMS would confirm its elemental composition by matching the measured mass to the calculated exact mass.

Liquid chromatography-mass spectrometry (LC-MS) would be used to analyze the compound within a mixture, providing both retention time and mass-to-charge ratio. In the mass spectrum, the protonated molecule [M+H]⁺ would be observed in positive ion mode. Fragmentation analysis (MS/MS) would reveal characteristic losses. Expected fragmentation pathways could include the loss of the ethoxy group, the trifluoromethyl group, or other small neutral molecules. For instance, the fragmentation of related prazoles often involves cleavages near the sulfur-containing linker. chemcd.com Similarly, for 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, specific fragment ions are observed which help in its identification. ufz.de

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 208.0580

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the ethoxy group and the pyridine ring would appear around 2850-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the 1100-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The symmetric stretching of the pyridine ring and the C-C bonds would be expected to show strong Raman signals.

A detailed vibrational analysis of the similar molecule 2-methoxy-3-(trifluoromethyl) pyridine has been performed using FT-IR and FT-Raman spectroscopy, providing a basis for assigning the vibrational modes of the target compound. researchgate.net

Table 5: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2980 Strong
C=C/C=N Stretch (Pyridine) 1400-1600 Strong
C-F Stretch 1100-1300 (strong) Moderate

X-ray Crystallography for Definitive Solid-State Structural Analysis and Bond Parameters

Table 6: Expected Information from X-ray Crystallography of this compound

Parameter Description
Crystal System The symmetry of the crystal lattice.
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-F).
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.

Advanced Spectroscopic Techniques for Tautomeric and Stereochemical Investigations

The structure of this compound suggests the possibility of tautomerism. The pyridin-3-ol form could exist in equilibrium with its keto tautomer, 5-(trifluoromethyl)-2-ethoxy-pyridin-3(2H)-one. Advanced NMR techniques, such as variable temperature NMR, could be employed to study this equilibrium. The presence of two tautomers would be indicated by two sets of signals in the NMR spectra, with their relative intensities changing with temperature.

Furthermore, if any chiral centers were present in derivatives of this compound, specialized NMR techniques like the use of chiral shift reagents or the formation of diastereomeric derivatives would be necessary to investigate the stereochemistry.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 5 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the molecule's optimized geometry and predict its thermodynamic stability.

Global reactivity descriptors, derived from these orbital energies, provide quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other chemical species. For instance, DFT calculations on similar pyridine (B92270) derivatives have been used to analyze their electronic structures and reactivity patterns.

Illustrative Data Table: Predicted Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations.)

ParameterCalculated Value (Illustrative)Description
EHOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity
Electronegativity (χ)4.15 eVMeasure of the ability to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)3.25 eVPropensity to accept electrons

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the ethoxy group in this compound means the molecule can exist in various conformations. Conformational analysis is used to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers. This is typically done by systematically rotating the rotatable bonds, such as the C-O bonds of the ethoxy group and the C-O bond of the hydroxyl group, and calculating the potential energy at each step. wu.ac.th

The resulting potential energy surface (PES) reveals the energy barriers between different conformers. The most stable conformer is the one that will be most populated at equilibrium and will likely dictate the molecule's observed properties and biological activity. Studies on similar molecules containing alkoxy groups have shown that these groups can have preferred orientations due to steric and electronic effects. nih.govscielo.br For this compound, the orientation of the ethoxy group relative to the pyridine ring and the adjacent hydroxyl group would be a key focus of such an analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding. The MEP map is colored to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.comuni-muenchen.dereadthedocs.io

For this compound, the MEP map would likely show a region of strong negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would appear as a region of positive potential, indicating its role as a hydrogen bond donor. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a significant region of positive potential on the adjacent carbon atom while showing negative potential on the fluorine atoms themselves.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, and accurate predictions can help confirm its position on the pyridine ring. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as the O-H stretch, C-F stretches, and pyridine ring vibrations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This can help identify the nature of the electronic transitions (e.g., n→π* or π→π*) and predict the maximum absorption wavelength (λmax).

Illustrative Data Table: Predicted ¹⁹F and ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and serves to illustrate the typical output of GIAO calculations. Shifts are relative to a standard reference.)

AtomPredicted Chemical Shift (ppm) (Illustrative)
CF₃ (Fluorine)-62.5
C2 (C-OEt)158.2
C3 (C-OH)145.0
C4115.7
C5 (C-CF₃)122.1 (q, JC-F ≈ 35 Hz)
C6140.3
CF₃ (Carbon)124.5 (q, JC-F ≈ 275 Hz)

Tautomeric Equilibrium Studies and Relative Stability Calculations

The presence of a hydroxyl group on the pyridine ring at position 3 introduces the possibility of tautomerism. This compound (the enol form) can potentially exist in equilibrium with its keto tautomer, 2-ethoxy-5-(trifluoromethyl)pyridin-3(2H)-one. Computational chemistry is an excellent tool for studying such equilibria. nih.gov

By calculating the Gibbs free energy of each tautomer, the relative stability can be determined. The equilibrium constant (Keq) can then be estimated, providing insight into which form is likely to predominate under given conditions (e.g., in the gas phase or in different solvents). Studies on the well-known 2-hydroxypyridine/2-pyridone system have shown that the position of the equilibrium is highly dependent on the environment and the presence of other substituents. researchgate.netrsc.orgnih.gov For the title compound, the electronic effects of the ethoxy and trifluoromethyl groups would be expected to influence the relative stability of the two tautomeric forms.

Reaction Mechanism Simulations and Transition State Analysis of Key Transformations

Theoretical chemistry allows for the detailed investigation of potential reaction mechanisms involving this compound. For example, the mechanism of a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces the ethoxy group, could be simulated. researchgate.netrsc.orgquimicaorganica.org

Such simulations involve locating the transition state (TS) structure for the reaction, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how the reaction proceeds and what factors influence its feasibility.

Computational Approaches to Structure-Activity Relationship (SAR) and Ligand-Target Interactions

In the context of drug discovery, computational methods are crucial for understanding the structure-activity relationship (SAR) of a molecule like this compound. nih.govnih.govresearchgate.net If this compound is being investigated as a potential inhibitor of a biological target (e.g., an enzyme), molecular docking simulations can be performed.

Molecular docking predicts the preferred orientation of the molecule when bound to the active site of a protein. This "binding pose" is used to estimate the strength of the interaction, often expressed as a binding energy or docking score. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is vital for explaining the molecule's biological activity and for guiding the design of new, more potent analogues. acs.org For example, the hydroxyl group and pyridine nitrogen of this compound could be hypothesized to form critical hydrogen bonds with a target protein.

Applications As Synthetic Intermediates and Chemical Probes in Research

Utility of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL in the Synthesis of Complex Heterocyclic Systems

The unique structural features of this compound, namely the presence of a trifluoromethyl group, an ethoxy group, and a hydroxyl group on a pyridine (B92270) ring, make it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations.

Key Research Findings:

While direct literature explicitly detailing the use of this compound in the synthesis of complex heterocycles is limited, the broader class of trifluoromethyl-substituted pyridines serves as a well-established platform for constructing fused heterocyclic systems. For instance, trifluoromethylpyridine derivatives are key intermediates in the synthesis of various agrochemical and pharmaceutical compounds. nih.gov The hydroxyl and ethoxy groups on this compound offer multiple reaction sites for cyclization and condensation reactions, paving the way for the creation of novel pyridotriazines, and other fused pyridine scaffolds. The strategic placement of these functional groups allows for regioselective reactions, enabling the controlled synthesis of intricate molecular architectures.

Role in the Development of Novel Agrochemical Scaffolds and Precursors for Crop Protection Agents

Trifluoromethylpyridine (TFMP) derivatives are integral to the agrochemical industry, with numerous commercialized products containing this structural motif. nih.gov These compounds have demonstrated broad-spectrum activity as herbicides, insecticides, and fungicides. The incorporation of the trifluoromethyl group often enhances the efficacy and metabolic stability of the active ingredients.

Research in Agrochemical Applications:

The this compound scaffold is of significant interest in the design of new crop protection agents. The trifluoromethyl group is a known pharmacophore in many successful pesticides. For example, trifluoromethyl-substituted pyridine derivatives have been utilized in the development of potent fungicides. researchoutreach.orggoogle.com Research into phenoxy-(trifluoromethyl)pyridine-based compounds has led to the discovery of novel inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, which is a target for many herbicides. nih.govresearchgate.net While specific data on this compound is not abundant, its structural similarity to known agrochemically active molecules suggests its potential as a valuable building block for the next generation of crop protection agents.

Table 1: Examples of Agrochemicals with Trifluoromethylpyridine Scaffolds

Agrochemical Type Target/Mode of Action
Fluazinam Fungicide Uncoupler of oxidative phosphorylation
Flupyradifurone Insecticide Butenolide insecticide
Haloxyfop Herbicide Acetyl-CoA carboxylase (ACCase) inhibitor

Importance in the Preparation of Pharmaceutical Precursors and Medicinal Chemistry Building Blocks

The trifluoromethyl group is a prevalent substituent in a significant number of pharmaceuticals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com As such, trifluoromethyl-containing building blocks are highly sought after in medicinal chemistry.

Applications in Medicinal Chemistry:

This compound serves as a versatile scaffold for the synthesis of pharmaceutical precursors. The pyridine core is a common feature in many bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com For instance, the introduction of a trifluoromethyl group has been a successful strategy in the design of various kinase inhibitors. While direct synthesis of marketed drugs from this compound is not documented, its potential as a starting material for libraries of novel compounds for drug discovery is substantial. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships.

Employment as Chemical Probes for Biological Target Identification and Mechanistic Studies

Chemical probes are essential tools in chemical biology for elucidating the roles of proteins in physiological and pathological processes. Fluorescent probes, in particular, enable the visualization and tracking of biological molecules and events within living cells.

Potential as a Chemical Probe:

The development of fluorescent probes often involves the strategic incorporation of fluorophores and recognition moieties. While there is no specific literature describing this compound as a chemical probe, its core structure holds potential for the design of such tools. The pyridine ring system can be modified to create fluorescent derivatives. For example, the hydroxyl group could serve as an attachment point for a fluorophore or a reactive group for covalent labeling of target proteins. Furthermore, the trifluoromethyl group can influence the photophysical properties of a potential probe.

The development of radiolabeled tracers for Positron Emission Tomography (PET) imaging is another area where this compound could be relevant. The synthesis of ¹⁸F-labeled PET tracers is a cornerstone of molecular imaging. nih.govnih.gov A derivative of this compound could potentially be developed as a precursor for an ¹⁸F-labeled PET tracer for imaging specific biological targets in vivo. iaea.orgyoutube.com

Potential Contributions to Advanced Materials Science and Polymer Chemistry Research

The incorporation of fluorine-containing moieties into polymers can impart unique properties, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. Trifluoromethyl-substituted aromatic compounds have been explored as monomers for the synthesis of high-performance polymers. researchgate.net

Future Directions in Materials Science:

While the application of this compound in materials science is not yet established, its structure suggests potential avenues for research. The hydroxyl group could be utilized for polymerization reactions, such as polycondensation, to incorporate the trifluoromethylpyridine unit into polymer backbones. nih.gov The resulting polymers could exhibit interesting properties for applications in areas like specialty coatings, membranes, or electronic materials. The synthesis of polyimides containing pyridine rings has been shown to yield materials with good thermal and mechanical properties. nih.govresearchgate.net The presence of the trifluoromethyl group in polymers derived from this compound could further enhance these properties.

Conclusion and Future Research Directions

Summary of Key Research Advances and Foundational Insights

Identification of Unexplored Avenues in Synthetic Methodology and Derivatization

The synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL itself represents an unexplored avenue. A potential synthetic route could involve the cyclocondensation of a suitably functionalized trifluoromethyl-containing building block. nih.gov For instance, a plausible strategy could be the reaction of an appropriate 1,3-dicarbonyl compound with an ammonia (B1221849) source, a common method for pyridine (B92270) synthesis. Another approach could be the modification of a pre-existing pyridine ring. For example, the synthesis could potentially start from a commercially available trifluoromethylpyridine derivative, followed by the introduction of the ethoxy and hydroxyl groups through sequential nucleophilic aromatic substitution and other functional group interconversions. A German patent describes the synthesis of 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrile, an acyclic precursor that could potentially be cyclized to form a pyridin-3-ol derivative, though the patent itself describes its conversion to a halopyridine. google.com

Once synthesized, the derivatization of the this compound scaffold offers numerous possibilities. The hydroxyl group is a prime site for derivatization to create a library of ethers and esters, which could be screened for various biological activities. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, altering the solubility and electronic properties of the molecule. Furthermore, the pyridine ring itself could be subjected to further functionalization, although the strong electron-withdrawing nature of the trifluoromethyl group would likely direct incoming electrophiles to specific positions.

Future Prospects in Chemical Reactivity and Mechanistic Understanding

A detailed investigation into the chemical reactivity of this compound is warranted. Key areas for future research include:

Tautomerism: A thorough study of the pyridin-3-ol/pyridinone tautomerism is crucial, as the dominant tautomer will dictate its reactivity. Spectroscopic studies (NMR, IR, UV-Vis) and computational modeling could provide valuable insights into the tautomeric equilibrium in different solvents and solid states.

Acidity and Basicity: The pKa values of the pyridinol proton and the pyridine nitrogen should be experimentally determined to quantify the electronic effects of the substituents.

Reaction Mechanisms: Mechanistic studies of key reactions, such as O-alkylation, O-acylation, and electrophilic aromatic substitution, would provide a deeper understanding of the reactivity of this scaffold. For instance, understanding the regioselectivity of halogenation or nitration would be valuable for further synthetic modifications.

Coupling Reactions: The utility of the pyridinol moiety in cross-coupling reactions, either directly or after conversion to a triflate or nonaflate, should be explored. The corresponding boronic acid, 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid, is commercially available and used in Suzuki coupling reactions, suggesting that the parent pyridinol could be a valuable precursor for such transformations. sapphirebioscience.com

Emerging Applications and Interdisciplinary Research Opportunities for the this compound Scaffold

While no applications have been reported specifically for this compound, the broader class of trifluoromethylpyridine derivatives has found significant use in various fields, suggesting potential applications for this scaffold.

Medicinal Chemistry: Trifluoromethylpyridines are prevalent in many pharmaceutical agents due to the favorable properties conferred by the trifluoromethyl group. nih.gov The this compound scaffold could serve as a valuable building block for the synthesis of novel bioactive molecules. The 3-hydroxypyridine (B118123) moiety is a known pharmacophore in various drugs.

Agrochemicals: Many modern herbicides and insecticides contain the trifluoromethylpyridine core. nih.gov Derivatives of this compound could be synthesized and screened for potential agrochemical activity.

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and catalysis. The specific electronic and steric properties of this compound could make it an interesting ligand for the development of novel metal complexes with unique catalytic or photophysical properties.

The exploration of this compound and its derivatives would benefit from an interdisciplinary approach, combining the expertise of synthetic organic chemists, computational chemists, and scientists in the life sciences and materials science to fully unlock its potential.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL, and how are key functional groups identified?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the pyridine ring structure and substituents. The trifluoromethyl group (-CF3\text{-CF}_3) appears as a singlet in 19^19F NMR at ~-60 to -70 ppm. The ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) shows characteristic triplet and quartet splitting in 1^1H NMR (δ 1.3–1.5 ppm for CH3_3, δ 3.4–3.7 ppm for OCH2_2) .
  • IR : The hydroxyl (-OH\text{-OH}) stretch appears as a broad peak at 3200–3600 cm1^{-1}, while the pyridine ring C=N/C=C vibrations occur at 1500–1600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the ethoxy and trifluoromethyl groups.

Q. What synthetic strategies are commonly employed to introduce the ethoxy group at the 2-position of the pyridine ring?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-chloro-5-(trifluoromethyl)pyridin-3-ol with sodium ethoxide in anhydrous ethanol under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Protection-Deprotection : Protect the hydroxyl group at the 3-position using a tert-butyldimethylsilyl (TBS) group before ethoxylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .

Q. How can researchers ensure the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to dissolve the compound in aqueous buffers. Pre-saturate the solvent with nitrogen to prevent oxidation of the hydroxyl group .
  • pH Adjustment : Deprotonate the hydroxyl group (pKa ~8–10) by adjusting the solution to pH >10 with NaOH, enhancing water solubility .

Advanced Research Questions

Q. How can contradictory 1^1H NMR data (e.g., unexpected splitting or integration ratios) be resolved during characterization?

  • Methodological Answer :

  • Deuterated Solvent Effects : Test in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts. For example, hydroxyl proton exchange rates vary with solvent polarity, affecting peak broadening .
  • 2D NMR (COSY, HSQC) : Use correlation spectroscopy to assign overlapping signals. For instance, the coupling between the ethoxy CH2_2 and adjacent pyridine protons can be mapped via COSY .

Q. What analytical approaches are recommended for identifying and quantifying byproducts in the synthesis of this compound?

  • Methodological Answer :

  • LC-MS with C18 Column : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Monitor [M+H]+^+ ions for the target compound (e.g., m/z 238.1) and potential impurities like de-ethoxy or trifluoromethyl hydrolysis products .
  • Quantitative 19^19F NMR : Leverage the distinct 19^19F chemical shifts of the trifluoromethyl group (target compound) vs. hydrolyzed products (e.g., -COOH\text{-COOH} derivatives) for quantification .

Q. What strategies improve regioselectivity during trifluoromethylation of the pyridine precursor?

  • Methodological Answer :

  • Directing Groups : Introduce a temporary nitro group at the 5-position to direct trifluoromethylation via Cu-catalyzed cross-coupling. Remove the nitro group post-reaction using H2_2/Pd-C .
  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent (Togni reagent II) under acidic conditions (e.g., TfOH) to favor substitution at the electron-deficient 5-position .

Q. How can researchers validate compound purity beyond standard HPLC methods?

  • Methodological Answer :

  • Elemental Analysis (EA) : Compare experimental C/H/N/F percentages with theoretical values (e.g., C: 45.3%, H: 3.8%, F: 24.0%) to detect trace impurities .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphic forms, while thermogravimetric analysis (TGA) detects solvent residues or decomposition products above 200°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.